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molecular formula C13H10ClNO2S B2690770 N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide CAS No. 312772-68-2

N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide

Cat. No. B2690770
M. Wt: 279.74
InChI Key: HDSHZLZMDAJJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06620828B2

Procedure details

Oxalyl chloride (4.9 mL, 56.00 mmol) was added to solution of 5-chloro-thiophene-2-carboxylic acid (4.78 g, 29.40 mmol), DMF (0.25 mL), and CH2Cl2 (50 ml) at room temperature. After stirring overnight, the reaction was stripped of solvent and unreacted oxalyl choride in vacuo, giving a colorless oil. The oil was dissolved in CH2Cl2 (50 mL), and treated with 3-aminoacetophenone (3.78 g, 28.00 mmol) and triethylamine (4.68 mL, 33.60 mmol). After stirring for 1 h, the mixture was diluted with 800 mL of ethyl acetate, extracted with 1N HCl, 1N NaHCO3, brine, and dried over MgSO4. The resulting solution was concentrated in vacuo to a volume of 100 mL, giving 5-chloro-thiophene-2-carboxylic acid (3-acetyl-phenyl)-amide as a white powder, which was collected by filtration and dried under high vacuum (8.12 g, 81% yield).
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.78 g
Type
reactant
Reaction Step Three
Quantity
4.68 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[Cl:7][C:8]1[S:12][C:11]([C:13]([OH:15])=O)=[CH:10][CH:9]=1.[CH3:16][C:17]([C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([NH2:25])[CH:20]=1)=[O:18].C(N(CC)CC)C>C(Cl)Cl.C(OCC)(=O)C.CN(C=O)C>[C:17]([C:19]1[CH:20]=[C:21]([NH:25][C:13]([C:11]2[S:12][C:8]([Cl:7])=[CH:9][CH:10]=2)=[O:15])[CH:22]=[CH:23][CH:24]=1)(=[O:18])[CH3:16]

Inputs

Step One
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
4.78 g
Type
reactant
Smiles
ClC1=CC=C(S1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
3.78 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)N
Name
Quantity
4.68 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a colorless oil
STIRRING
Type
STIRRING
Details
After stirring for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N HCl, 1N NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated in vacuo to a volume of 100 mL

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1)NC(=O)C=1SC(=CC1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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